
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro substituent at the second position and a 4-methylpent-3-enyl group at the seventh position of the naphthalene-1,4-dione core
Méthodes De Préparation
The synthesis of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The 4-methylpent-3-enyl group is introduced via an alkylation reaction. This step involves the use of an appropriate alkylating agent under basic conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
Analyse Des Réactions Chimiques
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reactions are typically carried out under controlled temperatures and inert atmospheres.
Applications De Recherche Scientifique
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione can be compared with other naphthoquinones such as:
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar in structure but with an isopentylamino group instead of the 4-methylpent-3-enyl group.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Contains a hydroxy group and a different alkyl substituent.
1,4-Naphthoquinone: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
500217-72-1 |
|---|---|
Formule moléculaire |
C16H15ClO2 |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
2-chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-10(2)4-3-5-11-6-7-12-13(8-11)16(19)14(17)9-15(12)18/h4,6-9H,3,5H2,1-2H3 |
Clé InChI |
SYWNSADOMRVCLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


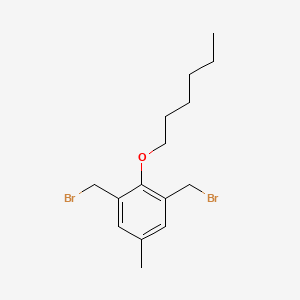
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
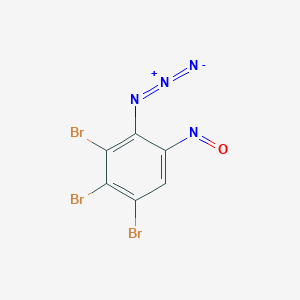
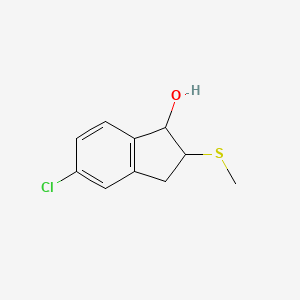
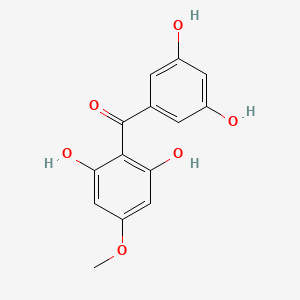
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
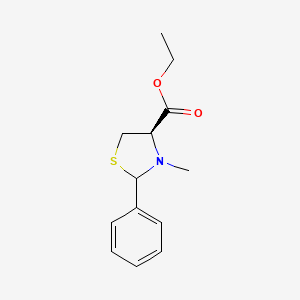

![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)
